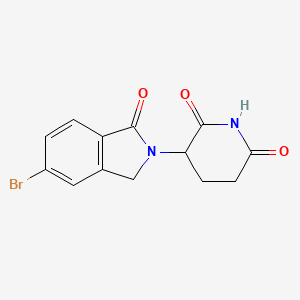
ethyl 3-bromo-2-fluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-2-fluoropropanoate is an organic compound with the molecular formula C5H8BrFO2. It is a derivative of propanoic acid and is characterized by the presence of bromine and fluorine atoms attached to the carbon chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-fluoropropanoate can be synthesized through several methods. One common approach involves the bromination and fluorination of ethyl propanoate. The reaction typically requires the use of bromine and a fluorinating agent under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine and fluorine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process may also include purification steps to isolate the desired product and remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-fluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the compound.
Oxidation: Potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield ethyl 3-iodo-2-fluoropropanoate, while reduction reactions can produce ethyl 3-bromo-2-fluoropropanol .
Scientific Research Applications
Ethyl 3-bromo-2-fluoropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-fluoropropanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-3-fluoropropanoate: Similar in structure but with different positions of bromine and fluorine atoms.
Ethyl 3-bromo-3-fluoropropanoate: Another similar compound with both halogens on the same carbon atom.
Uniqueness
Ethyl 3-bromo-2-fluoropropanoate is unique due to its specific arrangement of bromine and fluorine atoms, which can influence its chemical reactivity and interactions. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
57504-61-7 |
|---|---|
Molecular Formula |
C5H8BrFO2 |
Molecular Weight |
199 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



